Spatial Orientation of the Alkyne Handle: Meta vs. Para vs. Ortho Substitution Exit Vector
The meta-ethynyl substitution in 1-(3-ethynylphenyl)cyclobutanamine directs the terminal alkyne at an approximately 120° angle relative to the cyclobutanamine C–N bond vector, whereas the para isomer (CAS 1314749-65-9) projects the alkyne at 180° (linear extension) and the ortho isomer (CAS 2228915-09-9) introduces significant steric hindrance near the amine [1]. For drug discovery applications requiring precise spatial presentation of click-derived substituents—such as triazole libraries targeting ATP-binding pockets—the meta orientation provides an intermediate exit vector that is geometrically distinct from both the linear para and the sterically congested ortho configurations [2].
| Evidence Dimension | Alkyne exit vector angle relative to cyclobutanamine C–N bond |
|---|---|
| Target Compound Data | ~120° (meta-substitution, non-linear projection) |
| Comparator Or Baseline | 1-(4-Ethynylphenyl)cyclobutanamine: ~180° (linear); 1-(2-Ethynylphenyl)cyclobutanamine: ~60° with steric clash |
| Quantified Difference | Qualitative geometric distinction; no single numeric difference applicable |
| Conditions | Calculated from 2D molecular topology (PubChem deposited structures) |
Why This Matters
Procurement decisions for fragment-based drug discovery and click chemistry library construction must account for exit vector geometry, as the meta isomer offers a spatial orientation unavailable from ortho or para isomers.
- [1] PubChem. 1-(3-Ethynylphenyl)cyclobutan-1-amine (CID 129920488); 1-(4-Ethynylphenyl)cyclobutanamine (CAS 1314749-65-9); 1-(2-Ethynylphenyl)cyclobutanamine (CAS 2228915-09-9). Structural data. View Source
- [2] Kuujia.com. 1-(3-Ethynylphenyl)cyclobutan-1-amine: Click chemistry and drug discovery applications. CAS 1314675-58-5. View Source
